![molecular formula C20H25NO B5048383 1-[4-(benzyloxy)benzyl]-3-methylpiperidine](/img/structure/B5048383.png)
1-[4-(benzyloxy)benzyl]-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Benzyloxy)benzyl]-3-methylpiperidine is a synthetic organic compound that features prominently in various fields of scientific research and industrial applications. It consists of a piperidine ring substituted at the 1-position with a 4-(benzyloxy)benzyl group and at the 3-position with a methyl group. Its unique structure imparts specific chemical properties and reactivity patterns, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)benzyl]-3-methylpiperidine typically involves the following steps:
Formation of 4-(benzyloxy)benzyl chloride: : Benzyl alcohol is treated with hydrochloric acid to produce benzyl chloride. This benzyl chloride is then reacted with 4-hydroxybenzyl alcohol in the presence of a base such as sodium hydroxide to yield 4-(benzyloxy)benzyl chloride.
N-alkylation of piperidine: : 4-(benzyloxy)benzyl chloride is reacted with 3-methylpiperidine under basic conditions (e.g., potassium carbonate or sodium hydride) to form this compound.
Industrial Production Methods
In industrial settings, the production might involve continuous flow reactors to enhance yield and purity. The use of catalytic systems and optimized reaction conditions ensures higher efficiency and scalability.
化学反応の分析
Types of Reactions
1-[4-(benzyloxy)benzyl]-3-methylpiperidine participates in several types of chemical reactions:
Oxidation: : The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: : The compound can be reduced at specific sites to alter its functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the benzyl or piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride is typical.
Substitution: : Reagents like halogens or strong bases are used for substitution reactions.
Major Products Formed
The major products depend on the specific reactions undertaken. For instance, oxidation can yield carboxylic acid derivatives, while reduction might produce alcohols or amines.
科学的研究の応用
Chemistry
In synthetic organic chemistry, 1-[4-(benzyloxy)benzyl]-3-methylpiperidine is a valuable intermediate for producing complex molecules.
Biology
The compound is used in biochemical studies to investigate enzyme interactions and receptor bindings.
Medicine
Industry
In the industrial context, it is used in the synthesis of materials, additives, and specialty chemicals.
作用機序
The mechanism of action for 1-[4-(benzyloxy)benzyl]-3-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxybenzyl group may engage in π-π stacking or hydrophobic interactions, while the piperidine ring may facilitate binding through hydrogen bonding or Van der Waals forces.
類似化合物との比較
Similar Compounds
1-Benzyl-3-methylpiperidine: : Similar structure but lacks the benzyloxy substituent.
4-(Benzyloxy)piperidine: : Similar piperidine core but different substitution patterns.
Uniqueness
1-[4-(Benzyloxy)benzyl]-3-methylpiperidine stands out due to its dual functional groups (benzyloxy and benzyl) attached to the piperidine ring, offering unique reactivity and binding properties that are leveraged in both research and industrial applications.
Curious to dive deeper into any specific aspect of this compound?
特性
IUPAC Name |
3-methyl-1-[(4-phenylmethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-17-6-5-13-21(14-17)15-18-9-11-20(12-10-18)22-16-19-7-3-2-4-8-19/h2-4,7-12,17H,5-6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVPIKGLRUSJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}malononitrile](/img/structure/B5048302.png)
![1-(2-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5048306.png)
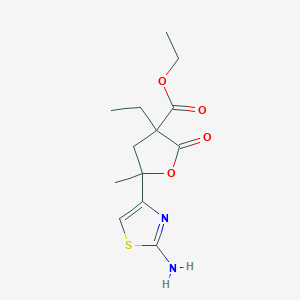
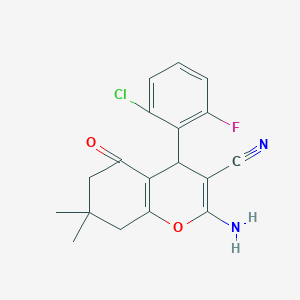
![N-isopropyl-1'-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5048324.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5048337.png)
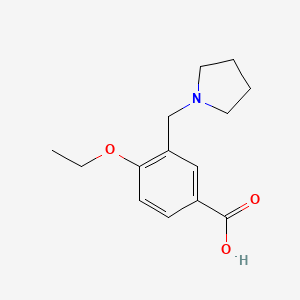
![1-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5048351.png)
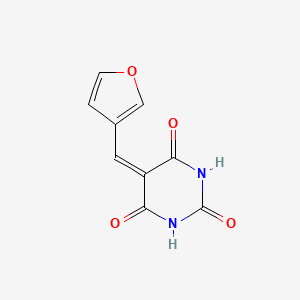
![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5048361.png)
![4-chloro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5048362.png)
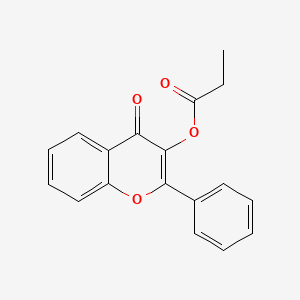
![5-{4-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5048367.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-2-piperidinyl]methanol](/img/structure/B5048368.png)
